molecular formula C11H14N4OS B2946619 4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 893727-44-1

4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2946619
CAS No.: 893727-44-1
M. Wt: 250.32
InChI Key: MPNFDERJDRRRCV-UHFFFAOYSA-N
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Description

The compound “4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. It has an amino group (-NH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a triazole group (a ring of 2 carbon and 3 nitrogen atoms), and a thiol group (-SH). The “propan-2-yloxy” part of the name suggests the presence of an isopropyl group attached to an oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The amino, thiol, and phenyl groups are all reactive and could participate in various chemical transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives of 1,2,4-triazole, including structures similar to 4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents. This research opens avenues for the development of new antimicrobial drugs based on the 1,2,4-triazole scaffold (H. Bektaş et al., 2007).

Antioxidant and Antibacterial Properties

Further research on the triazole derivatives has demonstrated their potent in vitro antioxidant activity, as evidenced by radical scavenging methods. Additionally, these compounds have exhibited significant antibacterial activity, highlighting their dual functionality as both antioxidants and antibacterial agents (A. Balakrishna et al., 2008).

Electrochemical Behavior in Aqueous-Alcoholic Media

The electrooxidation of similar thiotriazoles in aqueous-alcoholic media has been studied, revealing insights into the electrochemical properties of these compounds. Such studies are crucial for understanding the redox behavior of triazoles, which could have implications in various fields, including electrochemistry and sensor development (L. Fotouhi et al., 2002).

Antimicrobial Agents Development

Research into the synthesis and evaluation of new analogues of quinolin-8-ol, incorporating the triazole-thiol moiety, has identified compounds with interesting antibacterial activity. This suggests that modifications of the triazole core can lead to the development of effective antimicrobial agents, providing a valuable resource for combating resistant bacterial strains (J. Sharma et al., 2008).

Pharmacological Studies

Thiazolidinones and Mannich bases derived from triazole-thiols have been studied for their pharmacological activities, including antimicrobial and antitubercular effects. These studies contribute to the understanding of the bioactivity of triazole derivatives and their potential applications in medical science (T. K. Dave et al., 2007).

Future Directions

The study and development of new compounds is a key aspect of research in fields like medicinal chemistry and materials science. This compound, with its combination of functional groups, could be of interest in these areas .

Properties

IUPAC Name

4-amino-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-7(2)16-9-5-3-4-8(6-9)10-13-14-11(17)15(10)12/h3-7H,12H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNFDERJDRRRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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